molecular formula C11H10N4O7 B15194351 Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate CAS No. 50450-99-2

Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate

Cat. No.: B15194351
CAS No.: 50450-99-2
M. Wt: 310.22 g/mol
InChI Key: SJXFTZGRUZHROG-UHFFFAOYSA-N
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Description

Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:

    Formation of the Pyrrolo(2,3-d)pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: Hydroxyl, methoxy, and oxido groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Ethyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-5lambda(5)-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate can be compared with similar compounds such as:

    Ethyl (5-hydroxy-2-(hydroxyamino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Lacks the oxido group.

    Methyl (5-hydroxy-2-(hydroxy(oxido)amino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Has a methyl ester instead of an ethyl ester.

    Ethyl (5-hydroxy-2-(amino)-7-methoxy-1H-pyrrolo(2,3-d)pyridazin-3-yl)(oxo)acetate: Lacks the oxido and hydroxy groups.

Properties

CAS No.

50450-99-2

Molecular Formula

C11H10N4O7

Molecular Weight

310.22 g/mol

IUPAC Name

ethyl 2-(5-hydroxy-7-methoxy-2-nitropyrrolo[2,3-d]pyridazin-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H10N4O7/c1-3-22-11(17)8(16)6-5-4-14(18)13-10(21-2)7(5)12-9(6)15(19)20/h4,18H,3H2,1-2H3

InChI Key

SJXFTZGRUZHROG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C2C1=CN(N=C2OC)O)[N+](=O)[O-]

Origin of Product

United States

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